3-(1H-pyrrol-2-yl)benzoic acid
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Overview
Description
3-(1H-pyrrol-2-yl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-2-yl)benzoic acid typically involves the formation of the pyrrole ring followed by its attachment to the benzoic acid structure. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . The pyrrole ring can then be functionalized and coupled with a benzoic acid derivative through various coupling reactions, such as Suzuki-Miyaura or Heck reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
3-(1H-pyrrol-2-yl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-2-yl)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrrole: A simple five-membered nitrogen-containing ring that serves as a precursor to many derivatives.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity.
Pyrrolone: A derivative with a carbonyl group, exhibiting different chemical properties and biological activities.
Uniqueness: 3-(1H-pyrrol-2-yl)benzoic acid is unique due to the combination of the pyrrole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-(1H-pyrrol-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring attached to a benzoic acid moiety. Its molecular formula is C11H9NO2 with a molecular weight of approximately 187.19 g/mol. The unique structure contributes to its potential as a bioactive agent.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalysis. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences cellular signaling pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and shown to possess antibacterial and antifungal activities. A study indicated that derivatives of this compound exhibited promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro assays revealed that the compound significantly inhibited cell proliferation in human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma) .
Inhibition of Enzymatic Activity
The compound has been noted for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of lysine acetyltransferase KAT8, which is involved in histone modification and gene regulation . This inhibition could have implications for cancer therapy by altering gene expression profiles in tumor cells.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : In one study, derivatives of this compound were synthesized and tested for antimicrobial activity. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than 64 mg/L against Mycobacterium smegmatis, indicating significant potential for further development as antimicrobial agents .
- Cytotoxicity Assessment : A comprehensive evaluation was conducted on the cytotoxic effects of the compound on normal human foreskin fibroblasts compared to various cancer cell lines. The findings revealed minimal cytotoxicity at effective concentrations, suggesting a favorable therapeutic index for potential clinical applications .
Properties
IUPAC Name |
3-(1H-pyrrol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNRLHZSZPIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329058-96-9 |
Source
|
Record name | 3-(1H-pyrrol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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